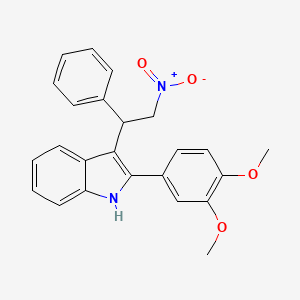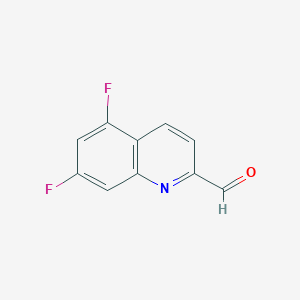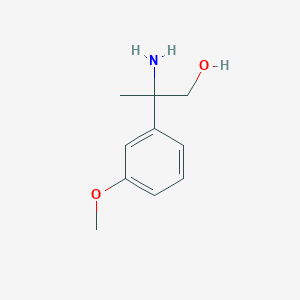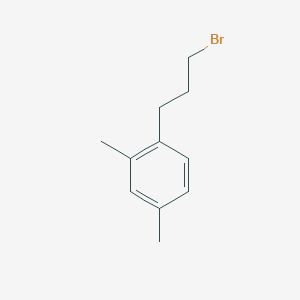
1-(3-Bromopropyl)-2,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2,4-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-bromopropyl group and two methyl groups at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2,4-dimethylbenzene can be synthesized through a multi-step process involving the bromination of 2,4-dimethylbenzene followed by the introduction of a propyl group. The typical synthetic route involves:
Bromination: 2,4-dimethylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the benzylic position.
Alkylation: The brominated intermediate is then reacted with 1,3-dibromopropane under basic conditions to introduce the 3-bromopropyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products:
Nucleophilic Substitution: Corresponding substituted products (e.g., alcohols, amines).
Oxidation: Alcohols, carboxylic acids.
Reduction: Dehalogenated hydrocarbons.
科学研究应用
1-(3-Bromopropyl)-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-2,4-dimethylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
相似化合物的比较
1-(3-Bromopropyl)benzene: Lacks the methyl groups at the 2 and 4 positions, resulting in different reactivity and properties.
2,4-Dimethylbenzyl bromide: Similar structure but lacks the propyl group, leading to different applications and reactivity.
1-Bromo-3-phenylpropane: Similar structure but with a phenyl group instead of the dimethylbenzene moiety.
Uniqueness: 1-(3-Bromopropyl)-2,4-dimethylbenzene is unique due to the presence of both the 3-bromopropyl group and the 2,4-dimethyl substitutions on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
属性
分子式 |
C11H15Br |
|---|---|
分子量 |
227.14 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9-5-6-11(4-3-7-12)10(2)8-9/h5-6,8H,3-4,7H2,1-2H3 |
InChI 键 |
PDLBESALMZGKQX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CCCBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



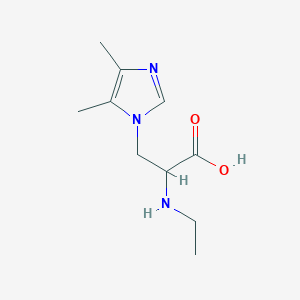

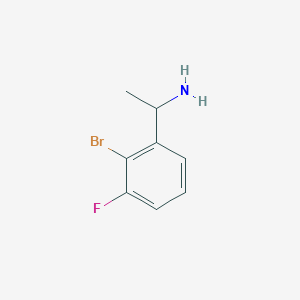
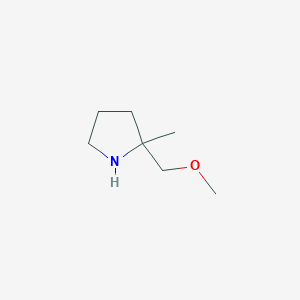
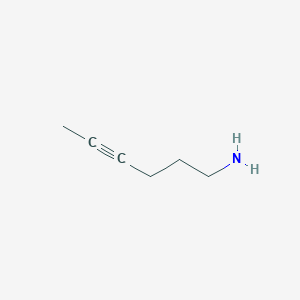
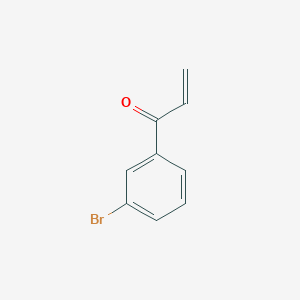
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid](/img/structure/B13550502.png)
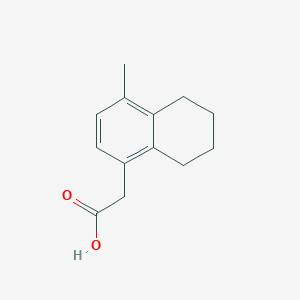
![tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13550506.png)
![N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride](/img/structure/B13550507.png)
